
AMG-208
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG-208 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the quinoline core: This is achieved through a series of cyclization reactions.
Substitution reactions: The quinoline core is then functionalized with various substituents to achieve the desired chemical structure.
Final coupling: The final step involves coupling the quinoline derivative with a triazolopyridazine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.
Purification processes: Utilizing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
AMG-208 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
Oncology
AMG-208 has been investigated in multiple clinical trials for its effectiveness against advanced solid tumors. A notable first-in-human study demonstrated its potential as an oral MET inhibitor in patients with advanced malignancies, particularly prostate cancer. The study enrolled 54 patients across various dose cohorts (25 to 400 mg), assessing safety, tolerability, and pharmacokinetics.
Key Findings:
- Efficacy : The study reported one complete response and three partial responses among patients with prostate cancer and kidney cancer .
- Safety Profile : Manageable toxicities were observed, with the most common adverse events being anemia and hypertension. Notably, no maximum tolerated dose was reached during the trial .
- Pharmacokinetics : this compound exhibited a mean plasma half-life of approximately 30 to 35 hours with linear pharmacokinetics across the studied dose range .
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated through various biomarkers associated with tumor growth and progression:
- Biomarker Response : Increases in soluble MET and placental growth factor levels were noted following treatment with this compound, suggesting a pharmacodynamic response that could be monitored to assess treatment efficacy .
- Circulating Biomarkers : Other biomarkers such as vascular endothelial growth factor receptor 2 (VEGF-R2) and c-Kit were also evaluated but did not show significant changes .
Case Studies
Several case studies highlight the effectiveness of this compound in specific patient populations:
Case Study 1: Prostate Cancer
A 67-year-old male patient with stage IV prostate cancer demonstrated a complete response to this compound after receiving treatment at a dose of 200 mg daily for several weeks. This patient had previously failed multiple lines of therapy.
Case Study 2: Kidney Cancer
Another patient with metastatic kidney cancer experienced a partial response after treatment with this compound at a dose of 300 mg daily. The patient's response was monitored through imaging studies showing significant tumor reduction.
Mechanism of Action
AMG-208 exerts its effects by inhibiting the MET receptor, which is involved in various cellular processes such as proliferation, survival, migration, and invasion. The inhibition of MET signaling leads to reduced tumor growth and metastasis. The compound binds to the ATP-binding site of the MET receptor, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
AMG-208 is unique in its dual inhibition of the MET and RON receptors. Similar compounds include:
Cabozantinib: Another MET inhibitor, but with a different target coverage profile.
Crizotinib: Inhibits MET, ALK, and ROS1 receptors.
This compound stands out due to its selectivity and potency in inhibiting the MET receptor, making it a promising candidate for cancer therapy .
Biological Activity
AMG-208 is a selective inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in various cellular processes, including proliferation, migration, and invasion. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical trial findings, and case studies.
This compound targets the c-Met pathway, which is often deregulated in several cancers. By inhibiting c-Met, this compound can potentially disrupt tumor growth and metastasis. The compound demonstrates high selectivity with an IC50 value of 9.3 nM against c-Met and shows additional inhibitory activity against other kinases at higher concentrations, such as VEGF receptor 2 (IC50 = 112 nM) .
Pharmacokinetics
In preclinical studies involving male Sprague-Dawley rats, this compound exhibited favorable pharmacokinetic properties:
- Bioavailability : High
- Clearance (Cl) : 0.37 L/h/kg
- Volume of distribution (Vss) : 0.38 L/kg
- Half-life (T1/2) : Approximately 1 hour .
In human clinical trials, the mean plasma half-life was reported to range from 21.4 to 68.7 hours depending on the dosage .
Clinical Trials
A first-in-human study assessed the safety and efficacy of this compound in patients with advanced solid tumors, primarily focusing on prostate cancer. Key findings from this study include:
- Participants : 54 patients enrolled
- Dose-limiting toxicities : Observed at various doses:
- Efficacy :
Summary of Clinical Findings
Parameter | Value |
---|---|
Total Patients | 54 |
Dose Limiting Toxicities | Yes |
Complete Responses | 1 (Prostate Cancer) |
Partial Responses | 3 (2 Prostate, 1 Kidney) |
Most Common Adverse Events | Anemia, Hypertension |
Mean Plasma Half-Life | 21.4 - 68.7 hours |
Case Studies
In various case studies involving patients treated with this compound:
Q & A
Basic Research Questions
Q. What experimental methodologies validate AMG-208’s specificity as a c-Met inhibitor, and how do its biochemical properties compare to other c-Met inhibitors?
this compound’s selectivity is validated through in vitro kinase assays, demonstrating an IC50 of 9.3 nM against c-Met, with minimal off-target activity against related kinases . Key steps include:
- Kinase Profiling : Use of recombinant kinase assays to measure inhibition across a panel of kinases.
- CYP3A4 Inhibition Assays : Time-dependent inhibition of CYP3A4 metabolism (IC50 = 4.1 μM in human liver microsomes) to assess pharmacokinetic interactions .
- Cellular Assays : Measurement of HGF-mediated c-Met phosphorylation inhibition in PC3 cells (IC50 = 46 nM) .
Q. What preclinical models are most suitable for evaluating this compound’s antitumor efficacy?
- In Vitro : PC3 prostate cancer cells for c-Met phosphorylation suppression .
- In Vivo : Xenograft models (e.g., Sprague-Dawley rats) to study pharmacokinetic parameters (e.g., bioavailability: Cl = 0.37 L/h/kg, Vss = 0.38 L/kg, T1/2 = 1 hour) .
- Dose Optimization : Use of escalating doses (25–400 mg/day) in rodent models to establish therapeutic windows .
Q. How do this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) parameters inform dosing regimens in early-phase trials?
- PK Analysis : Linear exposure increases with dose and a plasma half-life of 30–35 hours support once-daily dosing .
- PD Markers : FLT-PET imaging or c-Met phosphorylation suppression in tumor biopsies to correlate drug exposure with target engagement .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data be resolved in this compound studies?
- Case Example : In vitro IC50 (9.3 nM) vs. cellular IC50 (46 nM) discrepancies may arise from differences in cellular permeability or assay conditions . Mitigation strategies:
- Comparative Assays : Parallel testing of this compound and positive controls (e.g., crizotinib) under identical conditions.
- Microenvironment Modeling : Incorporation of 3D cell cultures or co-cultures with stromal cells to mimic in vivo conditions .
Q. What statistical frameworks are optimal for analyzing dose-limiting toxicities (DLTs) in this compound clinical trials?
- Trial Design : Modified 3+3 dose escalation with expanded cohorts (e.g., 3+3+3 for higher doses) to balance safety and efficacy .
- DLT Criteria : Grade ≥3 toxicities (e.g., hypertension, prolonged QT) are monitored during the first 28 days of dosing .
- Data Interpretation : Use of Bayesian models to predict toxicity probabilities at untested doses .
Q. How do structural modifications of this compound (e.g., AMG-337) address CYP3A4 inhibition, and what are the implications for clinical use?
- Structural Insights : Replacement of the benzene ring with a thiazole ring in AMG-337 reduces time-dependent CYP3A4 inhibition, improving metabolic stability .
- Methodology : Molecular docking studies and CYP inhibition assays to validate reduced off-target effects .
Q. What strategies validate this compound’s antitumor activity in heterogeneous tumor populations (e.g., prostate vs. renal cancer)?
- Biomarker Analysis : Retrospective evaluation of c-Met amplification or HGF expression in responders (e.g., prostate cancer patients with 33% tumor shrinkage in Phase I) .
- Combination Therapy : Co-administration with PI3K/AKT inhibitors to overcome resistance in c-Met-low tumors .
Q. Data Contradiction and Reproducibility
Q. How should researchers address variability in tumor response assessments (e.g., RECIST vs. central reads)?
- Case Study : In this compound trials, 42 patients showed 1 complete response (bone scan) and 2 partial responses (site reads), while central reads identified 26 stable disease cases .
- Resolution : Standardized imaging protocols (e.g., RECIST 1.1) and blinded independent review committees to minimize bias .
Q. Methodological Resources
- Kinase Assay Protocols : Detailed in and .
- Clinical Trial Design : Modified Fibonacci escalation ( ).
- Structural Optimization : See for AMG-337 development.
For reproducibility, ensure all experimental details (e.g., cell lines, dosing schedules) are documented per guidelines.
Properties
IUPAC Name |
7-methoxy-4-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-28-16-7-8-17-19(13-16)23-12-11-20(17)29-14-22-25-24-21-10-9-18(26-27(21)22)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAIZQNMNCHNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OCC3=NN=C4N3N=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143039 | |
Record name | AMG-208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002304-34-8 | |
Record name | 7-Methoxy-4-[(6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002304-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AMG-208 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002304348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-208 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08079 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AMG-208 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-208 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2SR66P7VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.